3-(2-Ethylhexyl)thiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including 3-(2-Ethylhexyl)thiophene, involves various established methods such as the Gewald and Fiesselmann methods, which have been modified and improved over time. Recent advancements have introduced novel synthetic approaches, employing diverse catalysts and sometimes elucidating reaction mechanisms. These methods aim to enhance the efficiency, versatility, and environmental friendliness of thiophene synthesis, potentially extending to natural product and drug synthesis (Xuan, 2020).
Molecular Structure Analysis
Thiophene derivatives, by virtue of their aromatic five-membered ring structure with sulfur as a heteroatom, exhibit unique electronic properties. These properties are pivotal in their application in organic materials. The molecular structure of 3-(2-Ethylhexyl)thiophene contributes to its reactivity and application potential in various fields, including electronics and photonics.
Chemical Reactions and Properties
Thiophene derivatives participate in a wide range of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling, yielding a plethora of derivatives useful in materials chemistry. Halo-substituted alkylthiophenes, for instance, demonstrate significant reactivity under various conditions, facilitating the design and preparation of complex thiophene-based molecular architectures for advanced materials applications (Gendron & Vamvounis, 2015).
Scientific Research Applications
Summary of the Application
“3-(2-Ethylhexyl)thiophene” is a 3-alkylthiophene monomer, which can be used in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) .
Methods of Application or Experimental Procedures
This compound is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
Results or Outcomes
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
2. Medicinal Chemistry
Summary of the Application
Thiophene-based analogs, including “3-(2-Ethylhexyl)thiophene”, have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
Methods of Application or Experimental Procedures
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Results or Outcomes
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety And Hazards
3-(2-Ethylhexyl)thiophene is a combustible liquid . It is harmful if swallowed and causes skin irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Future Directions
3-(2-Ethylhexyl)thiophene has promising performance in a range of applications . Its use in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) suggests potential future directions in these areas .
properties
IUPAC Name |
3-(2-ethylhexyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h7-8,10-11H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMQCIZYXLAJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121550-47-8 | |
Record name | Thiophene, 3-(2-ethylhexyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121550-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00560073 | |
Record name | 3-(2-Ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylhexyl)thiophene | |
CAS RN |
121134-38-1 | |
Record name | 3-(2-Ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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